![molecular formula C17H13ClN2O2 B2799896 Methyl 6-chloro-4-(phenylamino)quinoline-2-carboxylate CAS No. 1206992-49-5](/img/structure/B2799896.png)
Methyl 6-chloro-4-(phenylamino)quinoline-2-carboxylate
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Description
Synthesis Analysis
The synthesis of quinoline derivatives has been a topic of interest in recent years due to their various applications in medicinal and synthetic organic chemistry . The synthesis of quinoline ring systems and reactions adopted to construct fused or binary quinoline-cord heterocyclic systems have been highlighted . A rapid and efficient method for the synthesis of various carbonitrile quinoline/benzo[h]quinoline derivatives has been reported, which involves the use of benzaldehyde, methyl cyanoacetate, and aromatic amine with nanostructured TiO2 photocatalysts under solvent-free conditions under microwave irradiation .Molecular Structure Analysis
The molecular structure of quinoline derivatives, including “Methyl 6-chloro-4-(phenylamino)quinoline-2-carboxylate”, is unique due to their roles in natural and synthetic chemistry and their biologically and pharmacological activities . Quinolin-2,4-dione displays different tautomeric forms between the carbonyl groups, CH2-3, and NH of the quinoline moiety .Chemical Reactions Analysis
Quinolines have become important compounds because of their variety of applications in medicinal, synthetic organic chemistry as well as in the field of industrial chemistry . The synthesis of quinoline derivatives involves various reaction methods such as synthesis by microwave, using clay or some other catalyst which could be recycled and reused, one-pot reaction, solvent-free reaction conditions, using ionic liquids, ultrasound promoted synthesis, and photocatalytic synthesis (UV radiation) .Scientific Research Applications
Antitubercular Applications
New quinoxaline-2-carboxylate 1,4-dioxide derivatives, sharing a similar quinoline structure, have been synthesized and evaluated for their antitubercular activity. These compounds demonstrated significant activity against Mycobacterium tuberculosis, including drug-resistant strains. The study highlighted the importance of substituents in the carboxylate group for antitubercular activity, indicating a promising direction for synthesizing new compounds with enhanced activity (Andrés Jaso et al., 2005).
Anticancer Applications
A novel compound, 6,7-dichloro-2-methyl-5,8-quinolinedione, was investigated for its potential as an anticancer agent. Experimental and quantum chemical calculations were used to characterize its molecular structure. The compound exhibited higher cytotoxic activity against cancer cell lines with higher levels of NQO1 enzyme, such as melanoma and breast cancer cell lines. Molecular docking studies suggested probable interactions between the molecule and the NQO1 enzyme, providing insights into its mechanism of action (Monika Kadela-Tomanek et al., 2018).
Antifungal Applications
Derivatives of 6-(N-arylamino)-7-methylthio-5,8-quinolinedione were synthesized and evaluated for their antifungal activities, particularly against Candida species. These compounds displayed potent antifungal properties, with some showing greater efficacy than fluconazole. Notably, compounds with specific N-aryl substituents exhibited the most potent activities, highlighting the therapeutic potential of these quinoline derivatives in treating fungal infections (C. Ryu et al., 1998).
properties
IUPAC Name |
methyl 4-anilino-6-chloroquinoline-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O2/c1-22-17(21)16-10-15(19-12-5-3-2-4-6-12)13-9-11(18)7-8-14(13)20-16/h2-10H,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYAXMGJLPMCZJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=C(C=C(C=C2)Cl)C(=C1)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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